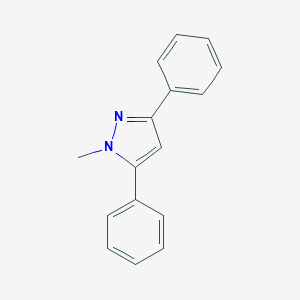

1-Methyl-3,5-diphenylpyrazole

説明

Significance of Pyrazole (B372694) Scaffold in Chemical Research

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. bohrium.comglobalresearchonline.net Its significance stems from its synthetic accessibility, drug-like properties, and its capacity to act as a versatile bioisosteric replacement for other functional groups. bohrium.comnih.gov Pyrazoles are aromatic, planar structures with six delocalized π-electrons, which facilitates interactions with biological targets. globalresearchonline.netnih.gov The presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom allows for diverse intermolecular interactions, such as hydrogen bonding. nih.gov

This structural versatility has led to the incorporation of the pyrazole ring into numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. globalresearchonline.netresearchgate.net Notably, several FDA-approved protein kinase inhibitors (PKIs) feature an unfused pyrazole ring, highlighting its role as a "privileged structure" in oncology research. bohrium.comnih.gov Drugs like Crizotinib, Ruxolitinib, and Encorafenib contain this core, demonstrating its critical function in the development of targeted therapies. bohrium.comnih.gov The pyrazole nucleus serves as a fundamental framework in a significant number of PKIs targeting various kinases such as JAK, B-raf, and c-Met. bohrium.com

Historical Context of 1,3,5-Trisubstituted Pyrazole Synthesis

The synthesis of pyrazoles has a long history, with the most classical and well-known method being the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net This approach laid the foundation for accessing a wide array of substituted pyrazoles. Over the years, synthetic methodologies have evolved to create more complex and specifically substituted pyrazoles, such as the 1,3,5-trisubstituted variants.

Historically, two primary strategies have dominated the synthesis of 1,3,5-trisubstituted pyrazoles. The first is an extension of the Knorr synthesis, using a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound as a three-carbon component which reacts with a substituted hydrazine. thieme-connect.com The second major route involves the [3+2] cycloaddition reaction between a 1,3-dipole, such as a nitrile imine, and an alkene or alkyne. thieme-connect.comnih.gov While effective, these traditional methods can sometimes be limited by harsh reaction conditions, the need for multiple steps, or poor regioselectivity. thieme-connect.com More recent advancements have introduced transition-metal-catalyzed cross-coupling reactions and other novel strategies to overcome these limitations, providing more efficient and selective pathways to this important class of compounds. thieme-connect.comorganic-chemistry.org

Structure

3D Structure

特性

CAS番号 |

19311-79-6 |

|---|---|

分子式 |

C16H14N2 |

分子量 |

234.29 g/mol |

IUPAC名 |

1-methyl-3,5-diphenylpyrazole |

InChI |

InChI=1S/C16H14N2/c1-18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-12H,1H3 |

InChIキー |

SVDTUJAQNAQGGW-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

他のCAS番号 |

19311-79-6 |

同義語 |

1-Methyl-3,5-diphenylpyrazole |

製品の起源 |

United States |

Synthetic Methodologies of 1 Methyl 3,5 Diphenylpyrazole and Its Analogues

Classical and Established Synthetic Routes

The foundational methods for pyrazole (B372694) synthesis have been refined over decades, providing reliable access to a diverse array of substituted pyrazoles. These established routes typically involve cyclocondensation reactions, which form the heterocyclic ring in a single step from acyclic precursors, and transformations of related heterocyclic systems.

Cyclocondensation Reactions

Cyclocondensation reactions are the most common and direct methods for synthesizing the pyrazole core. These reactions involve the condensation of a 1,3-difunctionalized substrate with a hydrazine (B178648) derivative, where the hydrazine acts as a bidentate nucleophile, attacking the two electrophilic centers of the 1,3-dicarbonyl or related compound to form the pyrazole ring. nih.govmdpi.com

The reaction of 1,3-diphenylprop-2-en-1-one, commonly known as chalcone (B49325), with hydrazine derivatives is a well-established method for the synthesis of 3,5-diphenyl-2-pyrazolines. akademisains.gov.my Subsequent oxidation of the pyrazoline intermediate yields the aromatic pyrazole. For instance, the reaction of chalcone with hydrazine hydrate (B1144303) in the presence of acetic acid, followed by reflux, produces 3,5-diphenyl-2-pyrazoline. akademisains.gov.my This intermediate can then be acylated, for example with acetic anhydride, to yield 1-acetyl-3,5-diphenyl-2-pyrazoline, which upon further reaction can lead to the corresponding pyrazole. A one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine under mechanochemical ball milling conditions has also been reported as an efficient and environmentally friendly alternative. researchgate.net

To obtain the target compound, 1-methyl-3,5-diphenylpyrazole, methylhydrazine would be used as the hydrazine derivative in the initial cyclocondensation step. The reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the pyrazoline, which is then oxidized to the pyrazole. ingentaconnect.com

Table 1: Synthesis of Pyrazoles from Chalcones

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1,3-Diphenylprop-2-en-1-one (Chalcone) | Hydrazine Hydrate, Acetic Acid | 3,5-Diphenyl-2-pyrazoline | akademisains.gov.my |

The condensation of 1,3-dicarbonyl compounds, such as β-diketones, with hydrazine derivatives is a classic and widely used method for pyrazole synthesis, first reported by Knorr in 1883. nih.govmdpi.comjk-sci.com This reaction is versatile and can be used to prepare a wide range of substituted pyrazoles. youtube.com The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, like methylhydrazine, can potentially lead to two regioisomeric pyrazoles, depending on which carbonyl group is attacked first by the substituted nitrogen of the hydrazine. nih.govmdpi.com

For the synthesis of this compound, the precursor would be 1,3-diphenyl-1,3-propanedione. The reaction with methylhydrazine would lead to the formation of the desired pyrazole. The reaction conditions can influence the regioselectivity of the cyclization.

A one-pot synthesis method has been developed where 1,3-diketones are generated in situ from ketones and acid chlorides and then reacted with hydrazine to produce pyrazoles. mdpi.comorganic-chemistry.org This approach is noted for its efficiency and tolerance of various functional groups. organic-chemistry.org

Table 2: Knorr Pyrazole Synthesis

| Reactants | Product | Key Features | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compound, Hydrazine | Pyrazole | Catalytic acid is used. Can form two regioisomers. | jk-sci.com |

The cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives is another important route to pyrazoles. nih.govresearchgate.net This method is particularly useful when the β-position of the ketone has a leaving group. The reaction proceeds through a Michael addition, followed by cyclization and elimination of the leaving group to directly afford the aromatic pyrazole. mdpi.com

An efficient and highly regioselective synthesis of isomeric 3-[1-substituted pyrazol-3(5)-yl]indoles has been achieved through the acid-mediated cyclocondensation of β-ethylthio-β-indolyl-α,β-unsaturated ketones with monosubstituted hydrazines. thieme-connect.de The reaction conditions, specifically the amount of acid and the solvent, were found to control the regioselectivity of the reaction. thieme-connect.de

The reaction of 1,3-dicarbonyl compounds with salts of hydrazine, such as hydrazine dihydrochloride, is another variation of the classical pyrazole synthesis. google.com This method is often carried out in an aqueous or aqueous-alcoholic solution. The use of a hydrazine salt can influence the pH of the reaction medium and, consequently, the reaction pathway and product distribution.

For the synthesis of this compound, 1,3-diphenylpropan-1,3-dione would be reacted with methylhydrazine dihydrochloride. The reaction mechanism involves the initial formation of a hydrazone, followed by cyclization and dehydration to yield the pyrazole ring.

Pyrazoline Pyrolysis Pathways

Pyrazolines, the dihydro derivatives of pyrazoles, can be converted to pyrazoles through oxidation or pyrolysis. The oxidative aromatization of pyrazolines is a common method to access pyrazoles. ingentaconnect.com Various oxidizing agents have been employed for this transformation. ingentaconnect.comresearchgate.net

The mechanism of aromatization typically involves the removal of two hydrogen atoms from the pyrazoline ring to introduce a double bond and form the stable aromatic pyrazole ring. researchgate.net An electrochemically enabled approach for the oxidative aromatization of pyrazolines has been developed, offering a more sustainable synthetic route. nih.govrsc.org This method uses inexpensive sodium chloride as a redox mediator and supporting electrolyte. nih.govrsc.org

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-Diphenylprop-2-en-1-one |

| Hydrazine |

| Methylhydrazine |

| 3,5-Diphenyl-2-pyrazoline |

| 1-Acetyl-3,5-diphenyl-2-pyrazoline |

| 1,3-Diphenyl-1,3-propanedione |

| β-Ethylthio-β-indolyl-α,β-unsaturated ketones |

| Hydrazine Dihydrochloride |

Regioselective Condensation Approaches

Regioselectivity is a critical aspect of pyrazole synthesis, particularly when unsymmetrical precursors are used, as it dictates the final substitution pattern on the heterocyclic ring.

The use of α-benzotriazolylenones as precursors for heterocyclic synthesis is a versatile strategy. While direct synthesis of this compound using this specific method is not extensively documented, the general approach involves the reaction of an N-acylbenzotriazole with a suitable nucleophile. In a related procedure, 3,5-disubstituted-1H-pyrazoles have been synthesized sequentially. This involves an initial reaction of N-acylbenzotriazoles with terminal alkynes, catalyzed by zinc chloride in an ionic liquid, to form α,β-unsaturated alkynones. These intermediates then undergo an in-situ reaction with hydrazine to yield the desired pyrazole. This method highlights the potential of benzotriazole-activated carbonyl compounds in constructing the pyrazole ring system.

α-Oxoketene O,N-acetals and their sulphur analogues (S,S-acetals and N,S-acetals) are versatile building blocks in heterocyclic synthesis. The reaction of these synthons with bifunctional nucleophiles like hydrazines provides a reliable route to various five- and six-membered rings. For instance, substituted pyrazolylpyrazoles have been synthesized from the reaction of hydrazine hydrate with α-oxo-(3,5-dimethyl-1H-pyrazole-1-yl) ketene (B1206846) S,S- and N,S-acetals. olemiss.edu

In a similar vein, the regioselective synthesis of pyrazoles from α-oxoketene O,N-acetals has been reported. nih.gov This approach offers a pathway to pyrazoles with specific substitution patterns that may be difficult to achieve through other methods. The general reaction involves the condensation of the α-oxoketene O,N-acetal with a hydrazine derivative, where the regiochemical outcome is controlled by the nature of the substituents on both reactants. Although a specific synthesis of this compound using this method is not detailed in the available literature, the reaction of an appropriate enaminodiketone, such as a derivative of dibenzoylmethane, with methylhydrazine would be a logical, albeit underexplored, route to the target compound.

Table 1: Synthesis of Pyrazole Derivatives from α-Oxo Ketene Acetals

| Starting Material | Reagent | Product | Reference |

| α-Oxo-(3,5-dimethyl-1H-pyrazole-1-yl) ketene S,S- and N,S-acetals | Hydrazine Hydrate | Substituted Pyrazolylpyrazoles | olemiss.edu |

| α-Oxoketene O,N-acetals | Hydrazine Derivatives | Regioisomeric Pyrazoles | nih.gov |

The synthesis of pyrazoles from gem-dihalocyclopropyl derivatives is not a commonly reported method. While cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, have been utilized in annulation reactions to form heterocyclic systems, the specific use of gem-dihalocyclopropyl acetates for pyrazole synthesis via reaction with hydrazine is not well-documented in the reviewed scientific literature. A recent study detailed the synthesis of fully substituted pyrazoles from 2-aroyl D-A cyclopropanes and arylhydrazines, but this proceeds via a different mechanistic pathway involving a DBU/AlCl₃ reaction system. nih.gov Therefore, the reaction of gem-dihalocyclopropyl acetates with hydrazine does not appear to be a standard or established route for the synthesis of this compound or its analogues.

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry increasingly focuses on the development of more efficient, environmentally benign, and catalytic methods for the construction of complex molecules.

The principles of green chemistry, such as the use of catalysts, avoidance of hazardous solvents, and atom economy, are central to contemporary synthetic design.

Nano-sized zinc oxide (nano-ZnO) has emerged as an efficient, heterogeneous, and reusable catalyst for various organic transformations, including the synthesis of pyrazole derivatives. Its advantages include high stability, low cost, and environmental friendliness, often allowing reactions to be conducted in aqueous media or under solvent-free conditions.

Several studies have demonstrated the utility of nano-ZnO in pyrazole synthesis. For example, it has been used to catalyze the condensation of 1,3-diketones or β-ketoesters with various hydrazines to produce pyrazole derivatives in excellent yields. nih.gov One notable application is in the synthesis of 1,3,5-substituted pyrazoles through the reaction of ethyl acetoacetate (B1235776) and phenylhydrazine, which afforded the product in 95% yield. nih.gov Another green protocol involves the microwave-assisted, solvent-free reaction of cinnamaldehydes with hydrazine hydrate in the presence of nano-ZnO to yield substituted pyrazoles. nih.gov These methods are characterized by short reaction times, high yields, and simple work-up procedures. nih.govnih.gov

While a direct, nano-ZnO catalyzed synthesis of this compound from 1,3-diphenyl-1,3-propanedione and methylhydrazine has not been explicitly detailed, the existing literature strongly supports the feasibility of this transformation. The catalyst's proven efficacy in similar condensations suggests it would be a highly effective and green alternative to traditional acid- or base-catalyzed methods.

Table 2: Nano-ZnO Catalyzed Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | Ambient Temperature | 1,3,5-Substituted Pyrazole | 95 | nih.gov |

| Cinnamaldehydes | Hydrazine Hydrate | Nano-ZnO | Microwave, Solvent-free | Substituted Pyrazoles | Good | nih.gov |

| Hydrazine Hydrate, Methyl Acetoacetate, Aromatic Aldehyde, Ethyl Cyanoacetate | - | Nano-ZnO (9 mol%) | Water, Room Temp | Pyranopyrazole Derivatives | 85-90 | olemiss.edu |

Catalytic and Green Protocols

Copper- and Palladium-Free Methods via α,β-Unsaturated Alkynones

A notable and environmentally conscious approach to synthesizing 1,3,5-trisubstituted pyrazoles involves the reaction of α,β-unsaturated alkynones with appropriate hydrazine derivatives, circumventing the need for copper and palladium catalysts. This method relies on the inherent reactivity of the starting materials to achieve cyclization. The synthesis of substituted pyrazoles can be achieved by reacting hydrazine salts with α,β-unsaturated aldehydes or ketones. pharmaguideline.com Specifically, α,β-unsaturated carbonyl compounds serve as key building blocks in the synthesis of pyrazole derivatives through their reaction with hydrazine hydrate. researchgate.net

The reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of this reaction is often high, yielding predominantly the 1,3,5-trisubstituted pyrazole isomer. This method is advantageous due to its operational simplicity and avoidance of heavy metal catalysts, which can be toxic and require removal from the final product.

Baker's Yeast Catalysis

In the pursuit of greener and more sustainable synthetic methods, baker's yeast (Saccharomyces cerevisiae) has emerged as a viable biocatalyst for the synthesis of pyrazole derivatives. ijper.orgeurekaselect.com This approach leverages the enzymatic machinery of the yeast to catalyze the formation of the pyrazole ring, often under mild reaction conditions. ijper.orgeurekaselect.com Baker's yeast is an attractive choice due to its low cost, ready availability, and environmentally friendly nature. eurekaselect.comresearchgate.net

One common strategy involves the yeast-catalyzed condensation of chalcones (α,β-unsaturated ketones) with hydrazines. ijper.org The enzymes within the yeast facilitate the cyclization reaction, leading to the formation of pyrazolines, which can then be oxidized to the corresponding pyrazoles. ijper.org This biocatalytic method can provide good to excellent yields of the desired products and often exhibits high regio- and stereoselectivity. ijper.orgeurekaselect.com The use of baker's yeast aligns with the principles of green chemistry by reducing the reliance on hazardous reagents and solvents. ijper.orgresearchgate.net

Multicomponent and One-Pot Reactions

Multicomponent reactions (MCRs) and one-pot syntheses have gained significant traction in organic synthesis due to their efficiency and atom economy. nih.gov These strategies allow for the construction of complex molecules like 1,3,5-trisubstituted pyrazoles from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. nih.gov

Sequential Palladium-Catalyzed Coupling–Cyclocondensation–Coupling (C3)

A powerful one-pot, four-component synthesis for preparing 1,3,5-biarylsubstituted pyrazoles utilizes a sequential palladium-catalyzed coupling–cyclocondensation–coupling (C3) approach. rsc.org This microwave-assisted method combines Sonogashira alkynylation and Suzuki arylation, intercepted by a pyrazole-forming cyclocondensation. rsc.org This diversity-oriented strategy allows for the systematic variation of the substituents at the 1-, 3-, and 5-positions of the pyrazole core, enabling the fine-tuning of the molecule's properties. rsc.org The increased luminescence intensity observed in these biaryl-substituted pyrazoles can be explained by computational studies at the DFT level of theory. rsc.org

Sonogashira Alkynylation and Suzuki Arylation Interception

The Sonogashira reaction, a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is a key component in modern pyrazole synthesis. wikipedia.org It typically employs a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org In the context of 1,3,5-triarylpyrazole synthesis, a sequential approach involving Sonogashira alkynylation followed by Suzuki arylation has proven effective. rsc.org

This one-pot sequence begins with the Sonogashira coupling of an aryl halide with a terminal alkyne to generate an ynone intermediate. rsc.org This intermediate then undergoes a cyclocondensation reaction with a hydrazine derivative to form the pyrazole ring. Finally, a Suzuki arylation is performed to introduce the third aryl group onto the pyrazole core. This methodology provides a highly flexible and efficient route to a wide array of 1,3,5-triarylpyrazoles. rsc.org

Derivatization and Functionalization Strategies

N-Alkylation and N-Substitution Reactions

The functionalization of the pyrazole ring at the nitrogen atom is a crucial step in the synthesis of diverse pyrazole derivatives, including this compound. The –NH group of the pyrazole ring can be readily alkylated using various reagents such as alkyl halides, diazomethane, or dimethyl sulfate. pharmaguideline.com Pyrazole reacts with an alkyl halide to initially form an N-alkyl pyrazolium (B1228807) salt, which can then lose a proton to generate the N-alkyl pyrazole. rrbdavc.org

A developed method for the N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. mdpi.comsemanticscholar.org This approach provides good yields for benzylic, phenethyl, and benzhydryl trichloroacetimidates. mdpi.comsemanticscholar.org When using unsymmetrical pyrazoles, a mixture of two regioisomers is typically obtained, with the major product being determined by steric factors. mdpi.com For instance, the reaction of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate yields a 2.5:1 ratio of the two possible regioisomers. mdpi.com This method offers an alternative to traditional alkylation procedures that often require strong bases or high temperatures. mdpi.comsemanticscholar.org

The synthesis of 1-(2-hydroxy-3-phenoxypropyl)-3,5-diphenyl-1H-pyrazole has been achieved through the reaction of 1-hydrazino-3-phenoxy-2-propranolol with dibenzoylmethane. nih.gov Further derivatization of this compound at the hydroxyl group can be accomplished by reacting its sodium salt with acyl chlorides or 2-chloroethyldialkylamines to yield esters and 2-dialkylaminoethyl ethers, respectively. nih.gov Additionally, reaction with aryl isocyanates produces N-aryl carbamates. nih.gov

The following table provides a summary of representative N-alkylation and N-substitution reactions of pyrazoles:

| Starting Pyrazole | Reagent | Product | Reference |

| 3,5-Diphenylpyrazole (B73989) | Methyl Iodide | This compound | pharmaguideline.com |

| 4-Chloropyrazole | Benzyl trichloroacetimidate | 1-Benzyl-4-chloropyrazole | mdpi.com |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | 1-(1-Phenylethyl)-3-methyl-5-phenyl-1H-pyrazole and 1-(1-Phenylethyl)-5-methyl-3-phenyl-1H-pyrazole | mdpi.com |

| 3,5-Diphenyl-1H-pyrazole | 1-Hydrazino-3-phenoxy-2-propranolol | 1-(2-Hydroxy-3-phenoxypropyl)-3,5-diphenyl-1H-pyrazole | nih.gov |

Functionalization at Pyrazole Ring Positions

The functionalization of the pyrazole ring in this compound and its analogues is a key area of research, enabling the introduction of various substituents to modulate their chemical and biological properties. The primary positions for functionalization on the pyrazole ring are the C4 and C5 atoms. Direct C-H functionalization has emerged as a powerful tool, offering an alternative to traditional cross-coupling reactions that necessitate pre-functionalized substrates. nih.govrsc.org

Direct C-H Arylation and Alkenylation:

Transition-metal-catalyzed reactions are prominent in the direct functionalization of pyrazole C-H bonds. nih.govrsc.org While the C3 and C5 positions are often the most reactive in pyrazole systems, the substitution pattern of this compound directs functionalization primarily to the C4 position. Studies on the direct C-H arylation of pyrazoles have shown that achieving regioselectivity can be challenging, often resulting in a mixture of products. rsc.org For instance, palladium-catalyzed C-H arylation of some pyrazoles can yield a mix of C4- and C5-arylated products. rsc.org

In cases where a directing group is used, such as a 2-pyridyl group on the pyrazole nitrogen, C5-selective C-H functionalization can be achieved. rsc.org Nickel-catalyzed alkenylation has also been demonstrated as a method for introducing alkenyl groups at the C5 position of the pyrazole ring. rsc.org

Electrophilic Substitution: Nitration

Electrophilic substitution reactions, such as nitration, are a common method for functionalizing the pyrazole ring, typically at the C4 position. rsc.org The nitration of pyrazole analogues is highly dependent on the reaction conditions and the nitrating agent used.

A study on the nitration of the closely related 3-methyl-1,5-diphenylpyrazole provides significant insight. rsc.org The use of acetyl nitrate (B79036) leads to the formation of the 4-nitro derivative. rsc.org However, stronger nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can lead to nitration on the phenyl rings as well as the C4 position of the pyrazole nucleus. rsc.org For example, treating 3-methyl-1,5-diphenylpyrazole with a nitrating mixture at elevated temperatures introduces a nitro group at the 4-position of the pyrazole ring. rsc.org

The table below summarizes the outcomes of nitration on a 1,5-diphenylpyrazole analogue under different conditions.

| Starting Material | Reagent(s) | Conditions | Product |

| 3-methyl-1,5-diphenylpyrazole | Acetyl nitrate | - | 3-methyl-4-nitro-1,5-diphenylpyrazole |

| 3-methyl-1,5-diphenylpyrazole | HNO₃/H₂SO₄ | 100°C | 3-methyl-4-nitro-1,5-di-nitrophenylpyrazole |

| 4-bromo-3-methyl-1,5-diphenylpyrazole | HNO₃/H₂SO₄ | - | 4-bromo-3-methyl-1,5-di-p-nitrophenylpyrazole |

Functionalization via Halogenation

The C4 position of the pyrazole ring can also be functionalized through halogenation. The bromination of 3-methyl-1,5-diphenylpyrazole and its nitro-derivatives has been shown to yield products identical to those obtained from the nitration of the corresponding 4-bromo-3-methyl-1,5-diphenylpyrazole, indicating that the C4 position is susceptible to electrophilic attack by halogens. rsc.org

The table below details research findings on the functionalization of the pyrazole ring.

| Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Functional Group Introduced | Reference |

| C-H Arylation | Pd(OAc)₂ / P(n-Bu)Ad₂ | C4, C5 | Aryl | rsc.org |

| C-H Alkenylation | Ni-bipyridine complex | C5 | Alkenyl | rsc.org |

| Nitration | Acetyl nitrate | C4 | Nitro (-NO₂) | rsc.org |

| Nitration | HNO₃/H₂SO₄ | C4 | Nitro (-NO₂) | rsc.org |

Single Crystal X-ray Diffraction Analysis

Molecular Conformations (e.g., Ring Conformations, Dihedral Angles)

The core of this compound consists of a planar five-membered pyrazole ring. However, the molecule as a whole is not planar due to the rotation of the two phenyl rings attached at the C3 and C5 positions. The steric hindrance between these bulky phenyl groups forces them to twist out of the plane of the central pyrazole ring.

Studies on the crystal structure of closely related 3,5-diphenylpyrazole derivatives show significant dihedral angles between the pyrazole and phenyl rings. For instance, in a co-crystal, two independent 3,5-diphenylpyrazole molecules exhibited phenyl ring twist angles of 4.11° and 10.36° for one molecule, and 18.09° and 34.36° for the other. rsc.org In other complexed structures, these dihedral angles have been observed at values such as 6.5°, -15.3°, and up to 131.3° mdpi.com, or 15.96°, 48.48°, 17.62°, and 44.13° in a bis-pyrazole compound, highlighting the conformational flexibility and inherent non-planar nature of the diphenylpyrazole moiety. nih.gov The pyrazole rings themselves can form an angle between their mean planes, measured at 21.09° in one derivative. nih.gov

Table 1: Selected Dihedral Angles in 3,5-Diphenylpyrazole Derivatives

This table presents data from related compounds to illustrate the typical conformations.

| Compound System | Dihedral Angles (Phenyl Ring vs. Pyrazole Ring) | Source |

| 3,5-diphenylpyrazole co-crystal (Molecule 1) | 4.11°, 10.36° | rsc.org |

| 3,5-diphenylpyrazole co-crystal (Molecule 2) | 18.09°, 34.36° | rsc.org |

| 2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine complex | 6.5°, -15.3°, 131.3°, -46.7° | mdpi.com |

| 1,2-Bis[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]benzene | 15.96°, 48.48°, 17.62°, 44.13° | nih.gov |

Intramolecular Interactions (e.g., C—H···π)

The twisted conformation of the phenyl rings in this compound creates an environment conducive to intramolecular C—H···π interactions. These weak hydrogen bonds can occur when a hydrogen atom attached to a carbon on one of the phenyl rings points towards the electron-rich π-system of the other phenyl ring or the central pyrazole ring. Such interactions have been observed in related pyrazole structures; for example, in a dimethylpyrazole derivative, the distance between methyl hydrogens and the center of an aromatic ring was found to be as short as 2.83 Å, indicating a notable C-H···π interaction. researchgate.net These interactions contribute to the stability of the molecule's preferred conformation in the solid state.

Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

In the crystal lattice, molecules of this compound are held together by a combination of intermolecular forces. While the methylation at the N1 position precludes the strong N-H···N hydrogen bonding seen in unsubstituted 3,5-diphenylpyrazole rsc.org, other weaker interactions dominate.

π–π Stacking: A prominent interaction is π–π stacking, where the aromatic rings of adjacent molecules arrange themselves in a face-to-face or offset manner. nih.govnih.gov In a related pyrazole derivative, a face-to-face π–π interaction was noted with a centroid-to-centroid distance of 3.77 Å. mathnet.ru In a co-crystal containing 3,5-diphenylpyrazole, aromatic interactions between pyrazole and other aromatic rings were observed with centroid-to-centroid distances of 3.801 Å. rsc.org

Weak Hydrogen Bonding: A network of weak C—H···π interactions also extends between molecules, further stabilizing the crystal structure. nih.gov These interactions, along with potential C-H···N hydrogen bonds, link individual molecules into larger supramolecular assemblies. nih.gov In certain co-crystals, other interactions like C–O···π have also been noted. researchgate.net

Theoretical and Computational Chemistry

To complement experimental data, theoretical methods are widely employed to investigate the electronic structure and properties of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a robust computational method for studying pyrazole-based compounds. researchgate.netresearchgate.netdoi.org DFT calculations are used to determine optimized molecular geometries, electronic properties, and to predict spectroscopic behavior, providing a deeper understanding of the structure-property relationships. doi.org

Ground and Excited State Properties

DFT calculations are instrumental in characterizing both the ground state (S₀) and the electronically excited states (e.g., S₁) of this compound. researchgate.netrsc.org

Ground State: In the ground state, DFT calculations confirm the non-planar conformation with the phenyl rings twisted relative to the pyrazole core. It is a known phenomenon in similar biphenyl (B1667301) systems that this distortion from coplanarity is the most stable ground-state arrangement. rsc.org

Excited State: The properties of the excited state are typically investigated using Time-Dependent DFT (TD-DFT). researchgate.netmdpi.com A key finding from such studies on related molecules is that upon excitation to the S₁ state, the geometry tends to planarize. rsc.org This change in conformation between the ground and excited states is a critical factor influencing the molecule's photophysical properties, including the magnitude of the Stokes shift. rsc.org

TD-DFT calculations allow for the prediction of electronic absorption and emission wavelengths, which can be compared with experimental data. mdpi.com Furthermore, these computational models can elucidate how different substituents on the pyrazole core influence the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby tuning the HOMO-LUMO gap and shifting the color of the emitted light. researchgate.net

Table 2: Experimental Photophysical Properties of this compound

Data obtained in solution at room temperature.

| Property | Value | Source |

| Absorption Maximum (λmax,abs) | 256.5 nm | chim.it |

| Emission Maximum (λmax,em) | 363 nm | rsc.org |

Vibrational Frequency Calculations

Vibrational frequency calculations, often performed using methods like Density Functional Theory (DFT), provide valuable insights into the molecule's infrared and Raman spectra. researchgate.netrsc.org These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net For pyrazole and its derivatives, ab initio methods at the MP2/6-31G(d,p) level have been used to compute vibrational frequencies after geometry optimization. rdd.edu.iq Such studies are crucial for confirming the optimized structure as a true minimum on the potential energy surface. rsc.org

Bond Lengths and Bond Angles Determination

The precise determination of bond lengths and angles is fundamental to understanding the geometry of this compound. X-ray diffraction studies on similar pyrazole derivatives have provided detailed geometric parameters. rdd.edu.iq For example, in 3,5-diphenylpyrazole, the crystal structure reveals specific bond lengths and angles within the pyrazole ring and between the ring and the phenyl substituents. rdd.edu.iq Computational methods, such as ab initio calculations, are also used to predict these parameters. rdd.edu.iq For instance, calculations on pyrazole itself show that the N1-N2 and C5-N1 bonds are not equal in length, and the angles N2-C3-C4 and C3-C4-C5 are approximately 111.6° and 103.9°, respectively. rdd.edu.iq In the related compound 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, bond lengths and angles have been found to be within normal ranges. nih.gov

Below is a table summarizing selected bond lengths and angles for a related pyrazole derivative, which can provide an approximation for this compound.

| Bond/Angle | Value (Å or °) |

| Bond Lengths | |

| N1-N2 | ~1.35 |

| N2-C3 | ~1.34 |

| C3-C4 | ~1.40 |

| C4-C5 | ~1.39 |

| C5-N1 | ~1.38 |

| Bond Angles | |

| C5-N1-N2 | ~111 |

| N1-N2-C3 | ~105 |

| N2-C3-C4 | ~112 |

| C3-C4-C5 | ~104 |

| C4-C5-N1 | ~108 |

Note: These are approximate values based on related pyrazole structures and computational models. Actual values for this compound may vary.

HOMO–LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. schrodinger.com A smaller gap generally indicates higher reactivity. nih.gov For pyrazole derivatives, the HOMO-LUMO gap can be calculated using DFT methods. researchgate.net In a study of 3,5-diphenylpyrazole bridged Pt(II) dimer, the experimentally measured HOMO/LUMO band gap was 2.46 eV. rsc.org Theoretical calculations on pyrazole derivatives have shown that the HOMO-LUMO gap can be influenced by substituents. rdd.edu.iq For example, in a series of pyrazole derivatives, the smallest energy gap was found in 3,5-diphenylpyrazole, indicating its higher reactivity compared to other studied compounds. rdd.edu.iq

The table below shows a comparison of HOMO, LUMO, and energy gap values for pyrazole and some of its derivatives.

| Compound | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (ΔE) (a.u.) |

| Pyrazole | -9.817 | - | - |

| 3,5-Dimethylpyrazole | - | - | - |

| 3,5-Diphenylpyrazole | - | - | Smallest Gap |

Ab Initio Calculations for Molecular Structure

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for determining molecular structure and properties. researchgate.net For this compound and its analogs, these calculations have been used to optimize the geometry and investigate the conformation of the phenyl groups. researchgate.net Methods such as MP2 with basis sets like 6-31G(d,p) have been employed to calculate geometric parameters, total energy, and dipole moments. rdd.edu.iq These theoretical studies provide a detailed picture of the molecular structure that complements experimental findings. researchgate.net

Local Reactivity Descriptors (Fukui Functions)

To predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks, local reactivity descriptors such as Fukui functions are calculated. researchgate.net The Fukui function represents the change in electron density at a particular point in the molecule when an electron is added or removed. pcbiochemres.com For pyrazole derivatives, DFT calculations have been used to compute Fukui functions to identify the specific atoms that are most likely to participate in a reaction. researchgate.net This analysis is crucial for understanding the regioselectivity of reactions involving these compounds. acs.org

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state to the reactants and products of a chemical reaction. uni-muenchen.demissouri.edu This analysis helps to verify that a calculated transition state indeed connects the desired reactants and products and provides a detailed picture of the reaction mechanism. researchgate.netuni-muenchen.de For reactions involving pyrazole derivatives, such as N-alkylation, IRC calculations have been performed to elucidate the reaction pathways. researchgate.net This involves calculating the energies along the reaction coordinate to understand the progression from reactants, through the transition state, to the final products. github.io

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides insights into a molecule's reactive behavior by mapping the electrostatic potential onto the electron density surface. This map helps in identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting its interaction with other chemical species.

In a MEPS map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue represents regions of low electron density (positive potential), indicating likely sites for nucleophilic attack. Green and yellow areas denote intermediate or neutral potential.

Studies on similar pyrazole derivatives have shown that the electrostatic potential distribution is crucial for their biological activity, as it governs the non-covalent interactions with biological targets such as enzymes and receptors. rjpbcs.comnih.gov For instance, the negative potential regions are often involved in hydrogen bonding and other electrostatic interactions that are vital for molecular recognition.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Pyrazole Nitrogen Atoms | Negative (Electron-rich) | Susceptible to electrophilic attack, coordination with metal ions |

| Phenyl Rings (π-system) | Generally Negative to Neutral | Can participate in π-stacking interactions |

| Hydrogen Atoms | Positive (Electron-poor) | Potential for hydrogen bonding with nucleophiles |

| Methyl Group | Positive | Generally less reactive, contributes to steric hindrance |

This predictive analysis based on the principles of MEPS provides a foundational understanding of the chemical behavior of this compound.

Angular Overlap Model (AOM) for Coordination Complexes

The Angular Overlap Model (AOM) is a theoretical framework used to describe the electronic structure and bonding in coordination complexes of transition metals. It provides a quantitative measure of the σ- and π-bonding interactions between the metal d-orbitals and the ligand orbitals. The AOM parameters, eσ and eπ, represent the energies of destabilization of the metal d-orbitals due to these interactions. This model is particularly useful for interpreting the electronic spectra and magnetic properties of coordination compounds.

This compound can act as a ligand in coordination complexes, typically binding to a metal center through its non-methylated nitrogen atom. The electronic properties of such complexes can be effectively studied using the AOM.

Research has been conducted on the ligand field spectra of pseudo-tetrahedral cobalt(II) complexes with pyrazole-type ligands, including a complex of the formula CoL₂Cl₂, where L is this compound. The ligand field spectra of this complex have been successfully fitted using the Angular Overlap Model. This analysis allows for the determination of the AOM parameters for the ligands, providing insights into the nature and strength of the metal-ligand bonding.

The AOM parameters are crucial for understanding the splitting of the d-orbitals in the complex, which in turn determines its electronic transitions and, consequently, its color and magnetic behavior. The model can also account for distortions from ideal geometries, which are common in coordination complexes.

While the specific AOM parameter values for the Co(II) complex of this compound were not detailed in the provided search results, the fact that its spectrum was fitted using this model indicates that such data has been calculated and used to interpret its electronic structure. The following table provides a representative example of AOM parameters for a related pyrazole-type ligand in a cobalt(II) complex to illustrate the nature of the data obtained from such an analysis.

| Ligand | Metal Ion | Geometry | eσ (cm⁻¹) ** | eπ (cm⁻¹) ** |

| Pyrazole (representative) | Co(II) | Tetrahedral | 4000 - 5000 | 500 - 1000 |

Note: The values in this table are illustrative for a generic pyrazole ligand and may not represent the exact values for this compound.

The application of the Angular Overlap Model to coordination complexes of this compound is a powerful tool for elucidating the intricate details of their electronic structure and bonding. This theoretical approach, grounded in experimental spectroscopic data, provides a deeper understanding of the properties of these materials.

Chemical Properties and Structural Analysis

Spectroscopic Data (NMR, IR, Mass Spectrometry)

The structure of 1-Methyl-3,5-diphenylpyrazole is confirmed through various spectroscopic techniques. The molecular formula is C₁₆H₁₄N₂ with a molecular weight of 234.29 g/mol . nih.gov

| Property | Value |

| Molecular Formula | C₁₆H₁₄N₂ |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 19311-79-6 |

| Monoisotopic Mass | 234.1157 g/mol |

Interactive Data Table: General Properties of this compound. nih.gov

Spectroscopic data provide key insights into the molecular structure:

| Technique | Observed Data |

| ¹H NMR | Spectral data would show characteristic signals for the aromatic protons of the two phenyl rings and a distinct singlet for the methyl group protons attached to the nitrogen atom. A singlet for the C4-proton on the pyrazole (B372694) ring would also be present. |

| ¹³C NMR | The spectrum shows signals corresponding to the carbons of the pyrazole ring and the phenyl substituents, as well as a signal for the methyl carbon. nih.gov |

| Mass Spectrometry (GC-MS) | The mass spectrum confirms the molecular weight of the compound. nih.gov |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic and pyrazole rings. |

Interactive Data Table: Spectroscopic Data for this compound. nih.govnih.govrsc.org

Crystallographic and Conformational Analysis

X-ray crystallography provides definitive proof of the structure and conformation of pyrazole derivatives in the solid state. For 3,5-disubstituted pyrazoles, the packing in the crystal lattice is often influenced by hydrogen bonding (in NH-pyrazoles) and π–π stacking interactions between the aromatic rings. fu-berlin.demathnet.ru

In the case of 3,5-diphenylpyrazole (B73989), crystal structure analysis reveals that the packing is controlled by the substituents at the C3 and C5 positions. fu-berlin.de The introduction of a methyl group at the N1 position, as in this compound, removes the possibility of N-H···N hydrogen bonding that often dictates the packing of NH-pyrazoles. nih.gov Consequently, the crystal packing of this compound would be primarily governed by van der Waals forces and potential π–π interactions between the phenyl rings of adjacent molecules. The conformation would involve a specific torsion angle between the pyrazole core and the two phenyl rings, which seeks to minimize steric hindrance.

Reactivity and Reaction Mechanisms

Alkylation Reactions

Alkylation reactions of pyrazoles are fundamental for the synthesis of various N-substituted derivatives, which are prevalent in many biologically active compounds. mdpi.com The presence of a pre-existing methyl group on one of the nitrogen atoms of 1-Methyl-3,5-diphenylpyrazole directs further reactivity.

The N-alkylation of pyrazole (B372694) derivatives with halomethanes has been the subject of theoretical studies to understand the reaction mechanisms and predict the site of interaction. nih.gov Density Functional Theory (DFT) calculations on pyrazole derivatives have shown that the reaction proceeds via a transition state where the halomethane interacts with one of the nitrogen atoms of the pyrazole ring. nih.govresearchgate.net For an already N-substituted pyrazole like this compound, further alkylation would lead to the formation of a quaternary pyrazolium (B1228807) salt.

Theoretical studies indicate that the activation energy for the alkylation of pyrazole derivatives with different halomethanes follows the order iodomethane (B122720) < bromomethane (B36050) < chloromethane, suggesting that iodomethane is the most reactive. researchgate.net The reaction mechanism involves the nucleophilic attack of the N2 nitrogen of the pyrazole on the carbon atom of the halomethane.

A DFT study on the N-alkylation of pyrazole derivatives with halomethanes elucidated the reaction mechanisms, considering the effects of the solvent and the nature of the halogen. nih.gov The calculations showed that the alkylation occurs at the N2 nitrogen atom, which is consistent with experimental findings in related pyrazole systems. nih.gov

Table 1: Theoretical Transition State Energies for N-Alkylation of a Pyrazole Derivative with Halomethanes

| Halomethane | Transition State Energy (kJ/mol) |

| Chloromethane | High |

| Bromomethane | Intermediate |

| Iodomethane | Low |

| Note: This table is illustrative based on general findings for pyrazole derivatives and indicates relative reactivity trends. |

The regioselectivity of N-alkylation is a critical aspect in the functionalization of unsymmetrical pyrazoles. In the case of 3,5-disubstituted pyrazoles that are not N-substituted, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers. The outcome of the reaction is influenced by both steric and electronic factors. mdpi.comsemanticscholar.org

For unsymmetrical pyrazoles, the major product of N-alkylation is often determined by steric hindrance. mdpi.comsemanticscholar.org Bulky substituents at the C3 or C5 position can direct the incoming alkyl group to the less sterically hindered nitrogen atom. In the case of 3,5-diphenylpyrazole (B73989), the two phenyl groups are identical, making the nitrogen atoms electronically equivalent before substitution. Upon methylation to form this compound, the remaining nitrogen (N2) is the sole site for further alkylation to a pyrazolium salt.

Several methods have been developed to control the regioselectivity of pyrazole N-alkylation, including the use of different bases, catalysts, and reaction conditions. mdpi.comresearchgate.net For instance, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles has been shown to be influenced by sterics, with the major regioisomer being the one where the alkyl group is attached to the less hindered nitrogen. mdpi.comsemanticscholar.org Enzymatic systems have also been engineered for the highly regioselective N-alkylation of pyrazoles with haloalkanes, achieving unprecedented levels of control. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. Pyrazoles and their derivatives can participate in such reactions, although their aromatic character can render them less reactive than non-aromatic counterparts. 1,3-Dipolar cycloaddition reactions are particularly relevant for the synthesis of various five-membered heterocyclic compounds. niscpr.res.innih.govlew.ro

Nitrile imines, often generated in situ, are common 1,3-dipoles that react with various dipolarophiles. niscpr.res.in The reaction of a nitrile imine with an alkyne is a classic method for synthesizing pyrazoles. researchgate.net While this compound itself is already a stable aromatic pyrazole, related pyrazole systems can be synthesized through cycloaddition pathways. For instance, the reaction of diphenylnitrilimine with appropriate alkynes can yield 1,3,5-triphenylpyrazole derivatives. nih.gov

Furthermore, pyrazole derivatives can sometimes act as dienophiles or dienes in Diels-Alder reactions. For example, 4-oxygenated pyrazoles have been shown to react with various dienophiles and dienes. cdnsciencepub.com However, the participation of a stable, N-substituted pyrazole like this compound in such cycloadditions as the diene component is less common due to its aromaticity.

Reactivity Towards Metal Complexes

The nitrogen atoms of the pyrazole ring possess lone pairs of electrons, making them excellent ligands for coordination with metal ions. The coordination chemistry of pyrazole derivatives is extensive, with applications in catalysis, materials science, and bioinorganic chemistry.

This compound can act as a ligand, coordinating to metal centers through its N2 nitrogen atom. The presence of the methyl group at N1 and the bulky phenyl groups at C3 and C5 can influence the coordination mode and the properties of the resulting metal complexes.

A study on the reactivity of 1-ferrocenylmethyl-3,5-diphenylpyrazole, a derivative of this compound, with platinum(II) and palladium(II) precursors has revealed a rich coordination chemistry. rsc.orgrsc.org Depending on the reaction conditions, a variety of products were isolated, including simple coordination complexes, cyclometallated compounds, and products of transannulation. rsc.orgrsc.org

In these complexes, the pyrazole derivative can coordinate as a monodentate ligand through the N2 atom. Alternatively, it can act as a bidentate ligand through cyclometallation, where a C-H bond of one of the phenyl rings is activated and forms a bond with the metal center, creating a stable five-membered metallacycle. rsc.org

Table 2: Examples of Metal Complexes with a 1-Substituted-3,5-diphenylpyrazole Ligand

| Metal | Precursor | Ligand | Resulting Complex Type | Reference |

| Platinum(II) | cis-[PtCl2(dmso)2] | 1-ferrocenylmethyl-3,5-diphenylpyrazole | Coordination complex | rsc.org |

| Palladium(II) | cis-[PdCl2(dmso)2] | 1-ferrocenylmethyl-3,5-diphenylpyrazole | Coordination complex | rsc.org |

| Palladium(II) | Pd(OAc)2 | 1-ferrocenylmethyl-3,5-diphenylpyrazole | Cyclometallated complex | rsc.org |

| Note: dmso = dimethyl sulfoxide; OAc = acetate. |

Mechanisms of Pyrazole Ring Formation

The most common and straightforward method for the synthesis of the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. researchgate.netnih.govmdpi.com The synthesis of this compound typically involves the reaction of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with methylhydrazine.

The mechanism of this reaction proceeds through a series of steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of dibenzoylmethane.

Intermediate Formation: This attack leads to the formation of a carbinolamine intermediate, which then dehydrates to form a hydrazone.

Intramolecular Cyclization: The remaining free amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon.

Dehydration and Aromatization: The resulting cyclic intermediate subsequently eliminates a molecule of water to form the stable, aromatic pyrazole ring.

The use of an unsymmetrical hydrazine, such as methylhydrazine, can potentially lead to the formation of two regioisomers: this compound and 1-methyl-5,3-diphenylpyrazole. However, due to the symmetry of dibenzoylmethane, these two products are identical. When an unsymmetrical 1,3-diketone is used, the regioselectivity of the cyclization becomes a crucial factor, often influenced by the electronic and steric nature of the substituents on the diketone and the hydrazine. mdpi.com

Coordination Chemistry and Ligand Applications

1-Methyl-3,5-diphenylpyrazole as a Ligand

This compound is a neutral N-donor ligand that coordinates to metal centers through the pyridine-type nitrogen atom at the 2-position of the pyrazole (B372694) ring. The presence of the methyl group at the N1 position prevents its deprotonation to form a pyrazolate bridge, thus favoring the formation of mononuclear complexes or acting as a terminal ligand in polynuclear structures. The bulky phenyl groups at the 3 and 5 positions create significant steric hindrance, which plays a crucial role in determining the coordination geometry and the number of ligands that can bind to a metal center.

The synthesis of metal complexes with this compound and its unmethylated precursor, 3,5-diphenylpyrazole (B73989), typically involves the reaction of the ligand with a metal salt or a pre-existing metal complex in a suitable solvent.

Cobalt(II): The synthesis of Cobalt(II) complexes with pyrazole-based ligands is generally achieved by reacting a Co(II) salt, such as Co(NO₃)₂·6H₂O or CoCl₂·6H₂O, with the ligand in an alcoholic solution. mdpi.comrsc.org For instance, a common method involves refluxing an ethanolic solution of the cobalt salt with the pyrazole ligand to yield the desired complex. mdpi.com

Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) complexes are often synthesized using precursors like cis-[MCl₂(DMSO)₂] (where M = Pd or Pt) or Pd(cod)Cl₂. nih.gov The reaction of these precursors with pyrazole ligands in solvents like toluene (B28343) or acetone (B3395972) can yield square planar complexes. nih.govacs.org For example, reacting [Pt(pbt)Cl(DMSO)] (where pbt = phenylbenzothiazole) with two equivalents of a pyrazole ligand in acetone yields cationic bis-pyrazole complexes of the type [Pt(pbt)(pyrazole)₂]PF₆. acs.org

Vanadium(III): Vanadium(III) complexes can be prepared by reacting a tridentate pyrazole-containing ligand with a V(III) source like VCl₃ in a suitable solvent. nih.gov

Copper(II): Dinuclear copper(II) complexes incorporating pyrazole-derived ligands have been synthesized by reacting Cu(II) halides with the respective ligands. researchgate.net Another common precursor is copper(II) acetate, which is reacted with the pyrazole derivative in an aqueous-ethanolic solution. nih.gov

Silver(I): Silver(I) pyrazolate complexes have been synthesized through several routes. One method involves the reaction of a silver(I) salt, such as AgBF₄, with the ligand. nih.gov A particularly facile synthesis uses silver(I) oxide (Ag₂O) as a precursor, which reacts directly with the pyrazole ligand. jcu.edu.au The deprotonated 3,5-diphenylpyrazolate anion readily reacts with Ag(I) ions to form a stable, trinuclear complex, [Ag(3,5-Ph₂pz)]₃. nih.gov This trimer can then serve as a building block for higher nuclearity structures. nih.gov

| Metal Ion | Common Precursor(s) | Typical Reaction Conditions | Example Product Type |

|---|---|---|---|

| Cobalt(II) | Co(NO₃)₂·6H₂O, CoCl₂·6H₂O | Reflux in ethanol | Mononuclear octahedral complexes mdpi.com |

| Palladium(II) | Pd(cod)Cl₂, [PdCl₂(MeCN)₂] | Room temperature in DCM or other organic solvents | Mononuclear square planar complexes nih.gov |

| Platinum(II) | cis-[PtCl₂(DMSO)₂], K₂PtCl₄ | Reflux in toluene or acetone | Mononuclear square planar complexes acs.org |

| Vanadium(III) | VCl₃ | Reaction with pre-formed ligand in organic solvent | Mononuclear complexes nih.gov |

| Copper(II) | CuX₂ (X=Cl, Br), Cu(OAc)₂·H₂O | Reflux in EtOH/H₂O or CH₃CN/MeOH | Dinuclear halide-bridged complexes researchgate.netnih.gov |

| Silver(I) | Ag₂O, AgBF₄ | Reaction with pyrazole ligand, often forming pyrazolate | Trinuclear or polymeric pyrazolate complexes jcu.edu.aunih.gov |

The pyrazole moiety offers several modes of coordination. As a neutral molecule, this compound coordinates in a monodentate fashion through its sp²-hybridized nitrogen atom. uninsubria.it The deprotonated pyrazolate anion, however, is a more versatile ligand. It can act as an anionic monodentate ligand, but it most commonly functions as an exo-bidentate bridging ligand, linking two metal centers via its two nitrogen atoms. uninsubria.it This bridging mode is fundamental to the formation of di- and polynuclear complexes. researchgate.netuninsubria.it

The geometry of the resulting complexes is heavily influenced by the metal ion's preference and the steric bulk of the ligands. For instance, Pd(II) and Pt(II) complexes with two pyrazole ligands typically adopt a square planar geometry. acs.org Cobalt(II) and other first-row transition metals can form tetrahedral or octahedral complexes depending on the number and type of ancillary ligands. mdpi.com In dinuclear Cu(II) complexes, the metal centers can exhibit distorted tetrahedral or square pyramidal geometries. researchgate.net

The substituents on the pyrazole ring have a profound impact on the resulting complex's structure and nuclearity.

Steric Effects: The bulky phenyl groups at the C3 and C5 positions of 3,5-diphenylpyrazole exert significant steric hindrance. This bulkiness can prevent the formation of infinite polymeric chains that might be seen with less substituted pyrazoles. uninsubria.it Instead, it promotes the formation of discrete, lower-nuclearity oligomers. For example, with coinage metals like silver(I) and gold(I), 3,5-diphenylpyrazolate forms stable trinuclear, nine-membered metallacyclic rings with the formula [M(3,5-Ph₂pz)]₃. nih.govrsc.org In contrast, the even bulkier 3,5-di-tert-butylpyrazolate ligand can also form trimers, highlighting a general trend for sterically demanding pyrazolates.

Derivatives of this compound as Ligands

Attaching functional groups to the this compound framework creates sophisticated multidentate ligands capable of forming highly stable and structurally unique organometallic complexes.

The incorporation of a ferrocenyl group into the pyrazole ligand structure introduces redox activity and unique steric properties. The ligand 1-ferrocenylmethyl-3,5-diphenylpyrazole and its N-methylated analog, [1-Me-3,5-Ph2-(C3N2)-CH2-Fc], have been used to synthesize novel palladium(II) and platinum(II) complexes. rsc.orgresearchgate.net

These ligands exhibit versatile coordination behavior:

Neutral N-Donor: The ligand can coordinate simply through the pyrazole nitrogen atom, acting as a neutral monodentate ligand. This is observed in complexes like cis-[M{[1-Me-3,5-Ph2-(C3N2)-CH2-Fc]}Cl₂(dmso)] (M=Pd, Pt). researchgate.net

Bidentate [C,N]⁻ Chelation: Under different conditions, the ligand can undergo cyclometallation, where an ortho-C-H bond on one of the phenyl rings is activated, leading to a bidentate, anionic [C(sp²,phenyl),N(pyrazole)]⁻ coordination mode. rsc.orgresearchgate.net This results in highly stable five-membered metallacycles.

Cyclometallation of Ferrocene: In some cases, C-H activation can occur on the ferrocenyl moiety itself, leading to a different cyclometallated product. rsc.org

The choice of metal precursor and reaction conditions dictates which coordination mode is adopted, leading to a diverse range of organometallic products from a single ligand. rsc.org

Combining pyrazole and pyridine (B92270) moieties within a single molecule creates powerful chelating ligands. The ligand 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine is a prime example. nih.govresearchgate.net This molecule acts as a tridentate N,N,N-donor ligand, using the central pyridine nitrogen and one nitrogen from each of the two pyrazole rings to bind to a metal center.

The synthesis of this ligand is achieved by reacting two equivalents of 3,5-diphenylpyrazole with one equivalent of 2,6-bis(bromomethyl)pyridine. nih.govresearchgate.net Subsequent reaction with VCl₃ yields the mononuclear vanadium(III) complex, {2,6-[(3,5-ph₂pz)CH₂]₂py}VCl₃. nih.govsemanticscholar.org In this complex, the ligand creates a pincer-like coordination environment around the vanadium atom. The steric bulk of the terminal diphenylpyrazole groups can be tuned to modify the catalytic activity of the metal center, for example, in ethylene (B1197577) polymerization. nih.govsemanticscholar.org The simpler bidentate ligand, 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine, has also been synthesized and characterized, highlighting its potential for forming chelate rings with various transition metals. researchgate.net

Catalytic Applications of Metal Complexes

Metal complexes incorporating pyrazole-based ligands are of significant interest in the field of catalysis. The electronic and steric properties of the pyrazole ligand can be tuned by modifying the substituents on the pyrazole ring, which in turn influences the catalytic activity and selectivity of the corresponding metal complex. While the broader class of pyrazole derivatives has been explored in various catalytic transformations, the specific applications of metal complexes of this compound are detailed below.

Ethylene Polymerization Catalysis

Research into the application of metal complexes of this compound for ethylene polymerization has not been extensively reported in the scientific literature. While studies have demonstrated the use of nickel complexes with other substituted pyrazoles, such as (3,5-Me2pz)2NiBr2 and (3,5-tBu2pz)2NiBr2, as catalysts for the polymerization of ethylene to produce high-density polyethylene (B3416737) upon activation with methylaluminoxane (B55162) (MAO), specific data on the catalytic performance of this compound-based systems is not available. uj.ac.za The steric and electronic influence of the diphenyl substituents at the 3 and 5 positions of the pyrazole ring would be expected to differ significantly from the smaller alkyl groups, which would, in turn, affect the catalytic activity and the properties of the resulting polymer. However, without specific studies, these effects remain speculative for this particular ligand.

Olefin Oligomerization and Polymerization

The utility of metal complexes derived from this compound as catalysts for the oligomerization and polymerization of olefins other than ethylene is not well-documented in the available scientific literature. The field of olefin catalysis is extensive, with a wide variety of ligands and metal centers being utilized to control the selectivity of these processes. Pyrazole-containing ligands have been employed in this context; for instance, bis(3,5-dimethylpyrazol-1-yl)methane has been used in nickel(II) complexes for the selective dimerization of ethylene. rsc.org However, specific research detailing the performance of this compound in similar or other olefin oligomerization and polymerization reactions, including catalyst activity, selectivity towards specific oligomers (e.g., dimers, trimers), or polymer properties, has not been found.

Cyclometallation and Transannulation Studies

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Interactions in Crystal Structures

While 1-methyl-3,5-diphenylpyrazole itself lacks a hydrogen bond donor, the closely related N-H containing 3,5-diphenylpyrazole (B73989) provides significant insight into the hydrogen bonding motifs that are foundational to this class of compounds. In the crystal structure of 3,5-diphenylpyrazole, molecules self-assemble into discrete tetrameric aggregates through N-H···N hydrogen bonds. acs.org The asymmetric unit of the crystal lattice consists of a hydrogen-bonded dimer, which further associates to form these tetramers. acs.org This results in the formation of a 12-membered (N–N–H)₄ heterocycle. acs.org

The hydrogen bonds within these tetramers can exhibit both symmetric and asymmetric character. acs.org For instance, two of the bridging hydrogen atoms may form symmetrical hydrogen bonds, while the other two form asymmetrical bridges. acs.org The strength and nature of these hydrogen bonds are influenced by the electronic properties of the molecule and can be probed using techniques like polarized IR spectroscopy. nih.gov The study of such hydrogen-bonded networks is crucial for understanding the directed assembly of more complex supramolecular frameworks. rsc.org

In copper(II) complexes incorporating 3,5-diphenyl-1H-pyrazole, intramolecular hydrogen bonds are observed where the protonated nitrogen atom of the pyrazole (B372694) ring interacts with a chloride anion. iucr.org Additionally, weak intermolecular C-H···Cl hydrogen bonds link the molecules into two-dimensional sheets. iucr.org

π–π Stacking Interactions

In the crystal structure of a derivative, methyl 1-methyl-3,5-diphenyl-7-tosyl-3,6,7,11b-tetrahydro-pyrazolo-[4',3':5,6]pyrano[3,4-c]quinoline-5a(5H)-carboxylate, slipped parallel π–π interactions are observed between inversion-related pyrazole rings, with an inter-centroid distance of 3.672 (2) Å. nih.gov These interactions contribute to the formation of slabs parallel to the (001) crystal plane. nih.gov

In other related structures, π–π stacking interactions with centroid-centroid distances of around 3.7 to 3.9 Å have been reported, linking molecules along specific crystallographic axes. iucr.orgsemanticscholar.org The geometry of these interactions can range from parallel-displaced to T-shaped, depending on the specific substituents and packing forces. The interplay between hydrogen bonding and π–π stacking is a key factor in determining the final supramolecular architecture. For instance, in co-crystals with benzene-1,3,5-tricarboxylic acid, π–π interactions between the acid and pyrazole moieties contribute to the three-dimensional packing of the layers. rsc.orgresearchgate.net

The strength of these interactions can be influenced by the electronic nature of the substituents on the phenyl rings. Electron-withdrawing or electron-donating groups can modulate the electron density of the aromatic systems, thereby tuning the π–π stacking energy. This provides a mechanism for the rational design of crystal structures with desired topologies and properties.

Formation of Molecular Tetramers and Dimers in Crystals

The self-association of pyrazole derivatives into discrete oligomeric structures, such as dimers and tetramers, is a well-documented phenomenon driven primarily by hydrogen bonding in N-H containing analogues. Crystals of 3,5-diphenylpyrazole, for example, feature distinct molecular tetramers within their lattices. acs.orgnih.gov These tetramers are formed through a network of N-H···N hydrogen bonds, creating cyclic structures. acs.orgnih.gov

The formation of these tetramers is a result of the specific geometry and electronic structure of the 3,5-diphenylpyrazole molecule, which favors this mode of association over the formation of simple dimers or extended chains. acs.org The asymmetric unit in the crystal of 3,5-diphenylpyrazole is a hydrogen-bonded dimer, and these dimers further assemble into the tetrameric aggregates. acs.org

In the absence of the N-H proton, as in this compound, the formation of such hydrogen-bonded oligomers is precluded. However, dimerization can still occur through other non-covalent forces, such as π–π stacking and dipole-dipole interactions. In copper(II) complexes with 3,5-diphenyl-1H-pyrazole, the fundamental structural unit is a dimer of copper ions bridged by two chloride anions. iucr.org

The study of these tetrameric and dimeric assemblies is important for understanding the fundamental principles of molecular recognition and self-assembly. The stability and geometry of these aggregates can be influenced by factors such as temperature and isotopic substitution. acs.orgnih.gov

Directed Assembly of Supramolecular Frameworks

The predictable and directional nature of non-covalent interactions involving pyrazole derivatives allows for their use as building blocks in the directed assembly of complex supramolecular frameworks. The formation of hydrogen bonds between protonated pyrazoles and suitable anions can be a powerful driving force for the construction of varied and intricate architectures. rsc.org

For instance, the reaction of 3,5-diphenylpyrazole with various inorganic acids leads to the formation of salts with extensive supramolecular networks. researchgate.net Similarly, co-crystallization with molecules like benzene-1,3,5-tricarboxylic acid (H3BTC) demonstrates how the pyrazole unit can be incorporated into pre-designed structural motifs. rsc.orgrsc.org In these systems, the H3BTC molecules can form robust honeycomb-like networks, with the pyrazole derivatives occupying the resulting cavities as guests. rsc.org The dimensions of these cavities can be tuned to accommodate different substituted pyrazoles. rsc.org

The use of pyrazole-based ligands in coordination chemistry also provides a route to directed assembly. The coordination of pyrazole nitrogen atoms to metal centers, combined with other intermolecular forces, can lead to the formation of metallomacrocycles, cages, and one-dimensional polymers. researchgate.net The choice of metal ion and the specific substitution pattern on the pyrazole ligand are critical factors in determining the final supramolecular architecture.

Host-Guest Chemistry (e.g., with Benzene-1,3,5-tricarboxylic Acid)

The ability of this compound and its analogues to participate in host-guest chemistry is a significant aspect of their supramolecular behavior. A notable example is the formation of inclusion complexes with benzene-1,3,5-tricarboxylic acid (H3BTC). In these systems, the H3BTC molecules act as the host, forming a robust, porous network through hydrogen bonding, while the pyrazole derivatives are included as guest molecules within the cavities of the host framework. rsc.orgrsc.orgacs.org

The H3BTC molecules can self-assemble into various motifs, including a herringbone network, creating channels and cavities. researchgate.net The size and shape of these cavities can be modulated by the crystallization conditions and the presence of other molecules, allowing for the selective inclusion of different guest species. rsc.org The guest pyrazole molecules are held within the host cavities through a combination of hydrogen bonds (if applicable), π–π stacking interactions, and van der Waals forces. rsc.org

In the case of the salt formed between 3,5-diphenylpyrazole and H3BTC, the asymmetric unit contains a protonated pyrazole, a deprotonated H3BTC molecule, and a molecule of methanol. rsc.org The host framework created by the H3BTC molecules nicely adjusts its cavity dimensions to accommodate the guest pyrazole. rsc.org This host-guest chemistry is not limited to H3BTC; other polycarboxylic acids and large organic molecules can also act as hosts for pyrazole derivatives, leading to the formation of a wide range of supramolecular assemblies with potential applications in areas such as separation, storage, and catalysis. researchgate.net

H/D Isotopic Self-Organization Phenomena in Crystal Hydrogen Bonds

In the hydrogen-bonded tetramers of 3,5-diphenylpyrazole, interesting isotopic self-organization effects have been observed. acs.orgnih.gov When the labile protons of the N-H groups are partially replaced with deuterium, the system exhibits a preference for having identical hydrogen isotopes (either all H or all D) within a given tetrameric cycle. nih.govresearchgate.net This phenomenon, termed H/D isotopic self-organization, is a consequence of the cooperative nature of the hydrogen bonds within the cyclic tetramer.

This self-organization can be explained by a vibronic coupling mechanism that involves the hydrogen bond protons and the π-electronic systems of the pyrazole molecules. nih.gov A strong "tail-to-head" type Davydov coupling, mediated by the π-electrons, is favored in the 3,5-diphenylpyrazole tetramers. nih.gov This coupling mechanism promotes a state where all the hydrogen bonds in the cycle are of the same isotopic nature, as this leads to a more stable, lower-energy configuration.

The degree of this isotopic self-organization can be influenced by temperature. acs.orgnih.gov Polarized IR spectroscopy is a key technique for studying these effects, as the vibrational frequencies of N-H and N-D bonds are distinct, allowing for the characterization of the isotopic composition of the hydrogen-bonded aggregates. nih.gov This phenomenon highlights the subtle quantum mechanical effects that can play a significant role in the structure and dynamics of supramolecular systems.

Advanced Topics and Future Research Directions

Structure-Property Relationships and Design Principles for Tunable Properties

The inherent structural features of pyrazoles, such as the presence of two adjacent nitrogen atoms, provide both hydrogen bond donor and acceptor capabilities, which is a key factor in their biological activities. mdpi.com The aromaticity of the pyrazole (B372694) ring contributes to its stability. ijrpr.comresearchgate.net

Key design principles for tailoring the properties of pyrazole derivatives include:

Substitution at the N1 position: Introducing different groups at the N1 nitrogen of the pyrazole ring can alter the compound's lipophilicity and steric bulk. For instance, the N-substitution of 3,5-diphenylpyrazole (B73989) with methyl or phenyl groups was found to decrease its inhibitory activity against certain enzymes, highlighting the importance of the unsubstituted NH group for specific biological interactions. nih.gov

Introduction of specific functional groups: The incorporation of particular functional groups can impart desired properties. For instance, the addition of trifluoromethyl groups can enhance the stability of certain isomers of arylazopyrazoles, which are of interest for their photoswitching capabilities. acs.org Similarly, hydrophilic substituents have been introduced to a series of 1,5-diphenylpyrazole derivatives to improve their pharmacological profiles. jst.go.jp

The ability to systematically modify the pyrazole core allows for the rational design of molecules with optimized characteristics for a range of applications, from pharmaceuticals to materials science. ijrpr.com The following table summarizes the effects of structural modifications on the properties of pyrazole derivatives.

| Structural Modification | Effect on Properties | Example Application | References |

|---|---|---|---|

| Substitution at N1-position | Alters lipophilicity, steric hindrance, and biological activity. | Drug design, tuning enzyme inhibition. | nih.gov |

| Substitution at C3 and C5 positions | Influences molecular shape, electronic properties, and biological potency. | Development of selective enzyme inhibitors. | nih.gov |

| Introduction of trifluoromethyl groups | Enhances the thermal stability of Z-isomers in photoswitches. | Molecular switches and photoresponsive materials. | acs.org |

| Addition of hydrophilic groups | Improves pharmacokinetic properties. | Development of anti-inflammatory agents. | jst.go.jp |

Advanced Computational Modeling for Complex Systems

Computational chemistry has become an indispensable tool for investigating the structural and functional aspects of pyrazole derivatives, offering insights that are often difficult to obtain through experimental methods alone. eurasianjournals.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanical calculations are employed to predict and understand the behavior of these compounds at a molecular level. eurasianjournals.comarabjchem.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. arabjchem.org For pyrazole derivatives, docking studies help in understanding their binding modes to biological targets, which is crucial for designing more potent and selective drugs. arabjchem.orgrsc.orgmdpi.com For example, docking studies have been used to investigate the interaction of pyrazole derivatives with various cancer-related proteins. nih.gov